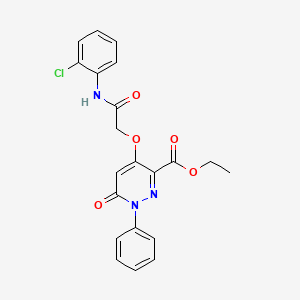
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were prepared via the substitution of ethyl acetate-2-sodium thiosulfate with indole, followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indole group, a 1,2,4-triazole group, a thioether group, and a morpholinoethanone group. These groups contribute to the compound’s physical and chemical properties, as well as its biological activity .科学的研究の応用
Antimicrobial and Antifungal Properties
- 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone derivatives have been researched for their antimicrobial properties. Compounds derived from this chemical showed promising antimicrobial and antifungal activities, making them potentially useful in the treatment of infections and fungal diseases (Sahin et al., 2012).
Anticancer Applications
- The synthesized compounds from this chemical have been evaluated for their antiproliferative activity in several cancer cell lines. These studies are crucial as they explore the potential use of these compounds in cancer treatment (Snieckus & Miranzadeh, 2017).
Antiparasitic Activity
- Certain derivatives have shown considerable antiparasitic activity, particularly against Leishmania infantum promastigots. This suggests potential applications in treating parasitic infections (Süleymanoğlu et al., 2018).
Veterinary Medicine
- In veterinary medicine, the derivatives of this compound have been used to study the effects on the morphological composition of animal blood and individual biochemical indicators. This research helps in understanding the pharmaceutical applications and safety of these compounds in veterinary practices (Ohloblina et al., 2022).
Antioxidant and Anti-inflammatory Effects
- Derivatives containing Schiff and Mannich bases have shown promising antioxidant and anti-inflammatory activities. This is significant for developing treatments for conditions characterized by oxidative stress and inflammation (Ünver et al., 2016).
Neurokinin-1 Receptor Antagonism
- Some derivatives demonstrate potential as neurokinin-1 receptor antagonists. This is relevant for clinical applications in treating conditions like emesis and depression (Harrison et al., 2001).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound might also interact with various cellular targets.
Mode of Action
It’s known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that this compound could affect multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that similar compounds have been found to be rapidly metabolized in vivo
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it’s likely that this compound could have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
The biochemical properties of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone are largely determined by its indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents
Cellular Effects
Indole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21-16(13-10-18-14-5-3-2-4-12(13)14)19-20-17(21)25-11-15(23)22-6-8-24-9-7-22/h2-5,10,18H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUAQCMKWBIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


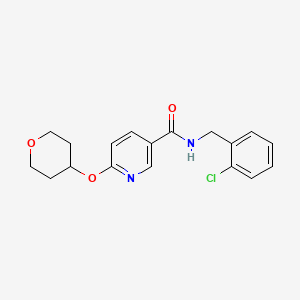

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)
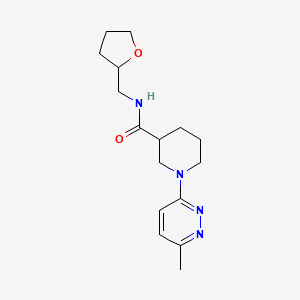
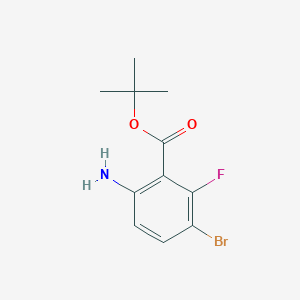
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
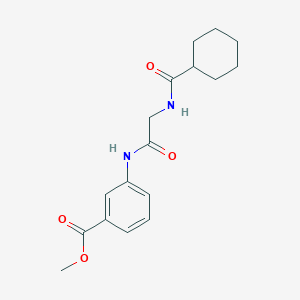

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
